Cas no 835898-37-8 (5-Bromo-2-Phenylmethoxybenzonitrile)

5-Bromo-2-Phenylmethoxybenzonitrile structure
835898-37-8 structure
商品名:5-Bromo-2-Phenylmethoxybenzonitrile
CAS番号:835898-37-8
MF:C14H10BrNO
メガワット:288.13930273056
MDL:MFCD01446695
CID:1809500

5-Bromo-2-Phenylmethoxybenzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 5-bromo-2-(phenylmethoxy)-
    • 2-(benzyloxy)-5-bromobenzonitrile
    • 2-Benzyloxy-5-bromo-benzonitrile
    • 5-Bromo-2-(phenylmethoxy)benzonitrile (ACI)
    • 5-Bromo-2-Phenylmethoxybenzonitrile
    • MDL: MFCD01446695
    • インチ: 1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
    • InChIKey: PEIVFKIPZRHNDR-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C(OCC2C=CC=CC=2)=CC=C(Br)C=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3

5-Bromo-2-Phenylmethoxybenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB461910-1 g
2-(Benzyloxy)-5-bromobenzonitrile
835898-37-8
1g
€904.60 2023-07-18
eNovation Chemicals LLC
D960420-250mg
2-(benzyloxy)-5-bromobenzonitrile
835898-37-8 95%
250mg
$370 2024-06-06
eNovation Chemicals LLC
D960420-100mg
2-(benzyloxy)-5-bromobenzonitrile
835898-37-8 95%
100mg
$225 2024-06-06
eNovation Chemicals LLC
D966991-250mg
2-Benzyloxy-5-bromo-benzonitrile
835898-37-8 95%
250mg
$340 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0287-250mg
2-Benzyloxy-5-bromo-benzonitrile
835898-37-8 98%
250mg
1687.6CNY 2021-05-08
eNovation Chemicals LLC
D960420-1g
2-(benzyloxy)-5-bromobenzonitrile
835898-37-8 95%
1g
$725 2024-06-06
eNovation Chemicals LLC
D966991-500mg
2-Benzyloxy-5-bromo-benzonitrile
835898-37-8 95%
500mg
$455 2024-07-28
abcr
AB461910-100mg
2-(Benzyloxy)-5-bromobenzonitrile; .
835898-37-8
100mg
€300.40 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1412752-50mg
5-Bromo-2-(phenylmethoxy)benzonitrile
835898-37-8 98%
50mg
¥1630.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1412752-1g
5-Bromo-2-(phenylmethoxy)benzonitrile
835898-37-8 98%
1g
¥6511.00 2024-07-28

5-Bromo-2-Phenylmethoxybenzonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  15 h, rt
リファレンス
p-Hydroxyphenacyl photoremovable protecting groups - Robust photochemistry despite substituent diversity
Givens, Richard S.; et al, Canadian Journal of Chemistry, 2011, 89(3), 364-384

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Iodine Solvents: Acetonitrile ;  12 h, 35 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Mechanistic study on iodine-catalyzed aromatic bromination of aryl ethers by N-Bromosuccinimide
Pramanick, Pranab Kumar; et al, Tetrahedron, 2017, 73(50), 7105-7114

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  23 h, reflux
リファレンス
Analogues of Orphan Nuclear Receptor Small Heterodimer Partner Ligand and Apoptosis Inducer (E)-4-[3-(1-Adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic Acid. 2. Impact of 3-Chloro Group Replacement on Inhibition of Proliferation and Induction of Apoptosis of Leukemia and Cancer Cell Lines
Xia, Zebin; et al, Journal of Medicinal Chemistry, 2012, 55(1), 233-249

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Potassium carbonate Solvents: Acetonitrile ;  15 min, 40 °C
1.2 3 h, reflux
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetic anhydride ,  Pyridine ;  4 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Synthesis of benzyloxycyanophenylboronic esters
El Bialy, Serry A. A.; et al, Heterocyclic Communications, 2011, 17, 11-16

ごうせいかいろ 5

はんのうじょうけん
1.1 -
2.1 Catalysts: Iodine Solvents: Acetonitrile ;  12 h, 35 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Mechanistic study on iodine-catalyzed aromatic bromination of aryl ethers by N-Bromosuccinimide
Pramanick, Pranab Kumar; et al, Tetrahedron, 2017, 73(50), 7105-7114

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetic anhydride ,  Pyridine ;  4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Synthesis of benzyloxycyanophenylboronic esters
El Bialy, Serry A. A.; et al, Heterocyclic Communications, 2011, 17, 11-16

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, reflux
リファレンス
Structure-activity relationships in a novel series of 7-substituted-aryl quinolines and 5-substituted-aryl benzothiazoles at the metabotropic glutamate receptor subtype 5
Zhang, Peng; et al, Bioorganic & Medicinal Chemistry, 2010, 18(9), 3026-3035

5-Bromo-2-Phenylmethoxybenzonitrile Raw materials

5-Bromo-2-Phenylmethoxybenzonitrile Preparation Products

5-Bromo-2-Phenylmethoxybenzonitrile 関連文献

5-Bromo-2-Phenylmethoxybenzonitrileに関する追加情報

Research Brief on 5-Bromo-2-Phenylmethoxybenzonitrile (CAS: 835898-37-8): Recent Advances and Applications

5-Bromo-2-Phenylmethoxybenzonitrile (CAS: 835898-37-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, pharmacological properties, and potential therapeutic uses.

Recent literature indicates that 5-Bromo-2-Phenylmethoxybenzonitrile serves as a versatile building block in organic synthesis. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of selective JAK2 inhibitors, which are promising candidates for treating myeloproliferative disorders. The compound's bromine and nitrile functional groups allow for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.

In addition to its synthetic applications, 5-Bromo-2-Phenylmethoxybenzonitrile has been investigated for its direct biological activity. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit moderate inhibitory activity against COX-2, suggesting potential anti-inflammatory effects. The researchers attributed this activity to the compound's ability to interact with the hydrophobic pocket of the COX-2 enzyme, as revealed by molecular docking studies.

The pharmacokinetic properties of 5-Bromo-2-Phenylmethoxybenzonitrile and its derivatives have also been a subject of recent research. A preclinical study published in European Journal of Pharmaceutical Sciences (2023) evaluated the metabolic stability and permeability of several derivatives, identifying promising candidates with improved oral bioavailability. These findings are particularly relevant for the development of orally administered drugs targeting chronic inflammatory conditions.

From a safety perspective, recent toxicological assessments of 5-Bromo-2-Phenylmethoxybenzonitrile have provided valuable insights. A 2024 study in Chemical Research in Toxicology reported that the compound shows favorable toxicity profiles in vitro, with no significant cytotoxicity observed at therapeutic concentrations. However, the researchers noted that further in vivo studies are needed to fully assess its safety profile.

Looking ahead, the potential applications of 5-Bromo-2-Phenylmethoxybenzonitrile appear promising. Several pharmaceutical companies have included derivatives of this compound in their drug discovery pipelines, particularly for oncology and inflammation-related indications. The compound's structural features make it an attractive scaffold for the development of targeted therapies, and ongoing research is expected to uncover additional therapeutic applications in the coming years.

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Amadis Chemical Company Limited
(CAS:835898-37-8)5-Bromo-2-Phenylmethoxybenzonitrile
A1042511
清らかである:99%
はかる:1g
価格 ($):601.0